N-{[1-(Undec-10-enoyl)piperidin-2-YL]methyl}undec-10-enamide
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Overview
Description
N-{[1-(Undec-10-enoyl)piperidin-2-YL]methyl}undec-10-enamide is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry
Preparation Methods
The synthesis of N-{[1-(Undec-10-enoyl)piperidin-2-YL]methyl}undec-10-enamide typically involves the reaction of piperidine with undec-10-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow reactions and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
N-{[1-(Undec-10-enoyl)piperidin-2-YL]methyl}undec-10-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[1-(Undec-10-enoyl)piperidin-2-YL]methyl}undec-10-enamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{[1-(Undec-10-enoyl)piperidin-2-YL]methyl}undec-10-enamide involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with various biological molecules, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-{[1-(Undec-10-enoyl)piperidin-2-YL]methyl}undec-10-enamide can be compared with other similar compounds, such as:
N-{[1-(Undec-10-enoyl)pyrrolidin-2-YL]methyl}undec-10-enamide: This compound features a pyrrolidine ring instead of a piperidine ring, which may result in different biological activities and chemical properties.
The uniqueness of this compound lies in its specific structure, which combines the piperidine ring with two undec-10-enoyl groups, potentially leading to unique biological and chemical properties.
Properties
CAS No. |
61797-90-8 |
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Molecular Formula |
C28H50N2O2 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
N-[(1-undec-10-enoylpiperidin-2-yl)methyl]undec-10-enamide |
InChI |
InChI=1S/C28H50N2O2/c1-3-5-7-9-11-13-15-17-22-27(31)29-25-26-21-19-20-24-30(26)28(32)23-18-16-14-12-10-8-6-4-2/h3-4,26H,1-2,5-25H2,(H,29,31) |
InChI Key |
SUAVRUCCSRCYAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCC1CCCCN1C(=O)CCCCCCCCC=C |
Origin of Product |
United States |
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